4-Ethoxypyridine-3-sulfonyl fluoride
Description
Contextualization of Sulfonyl Fluorides as Indispensable Synthons
Sulfonyl fluorides have emerged as crucial synthetic intermediates and building blocks in organic synthesis, drug discovery, and materials science due to their balanced reactivity and stability. thieme-connect.comresearchgate.net Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and reduction, yet can be activated for nucleophilic substitution under specific conditions. rsc.orgmdpi.comccspublishing.org.cn This tunable reactivity is central to their utility.
The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers, has significantly propelled research into sulfonyl fluoride compounds. thieme-connect.comresearchgate.net SuFEx "click chemistry" leverages the unique stability and reactivity of the S(VI)-F bond, allowing for the efficient and reliable formation of sulfonylated derivatives. thieme-connect.comacs.org This methodology has found broad applications in constructing diverse molecular connections with various nucleophiles, including alcohols, amines, and carbon nucleophiles. ccspublishing.org.cnresearchgate.net
The applications of sulfonyl fluorides are extensive and varied. They are employed as:
Covalent Probes and Inhibitors: In chemical biology and drug discovery, sulfonyl fluorides can covalently modify amino acid residues such as serine, threonine, lysine, tyrosine, and histidine within protein binding sites. ccspublishing.org.cnacs.orgenamine.net
Precursors for Diverse Functional Groups: They serve as versatile precursors for synthesizing sulfonamides, sulfonate esters, and sulfones. ccspublishing.org.cn
Reagents in Polymer Science: Sulfonyl fluorides are used in the synthesis of polymers with unique sulfonyl linkages and for post-polymerization modifications. mdpi.comccspublishing.org.cn
The synthesis of sulfonyl fluorides has also seen significant advancements. Traditional methods often involve the conversion of sulfonyl chlorides to sulfonyl fluorides. rsc.org However, newer methods have been developed to access these compounds from a variety of starting materials, including sulfonic acids, sulfonamides, thiols, and disulfides, often under milder and more environmentally friendly conditions. mdpi.comrhhz.netnih.gov
The Strategic Significance of Functionalized Pyridine (B92270) Scaffolds in Molecular Design
The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of naturally occurring compounds and synthetic molecules with significant biological activity. lifechemicals.comresearchgate.net Its presence in vitamins, coenzymes, and alkaloids underscores its fundamental role in biochemistry. lifechemicals.com In the realm of medicinal chemistry, the pyridine scaffold is of paramount importance, appearing in numerous FDA-approved drugs. lifechemicals.comnih.govresearchgate.net
The strategic incorporation of a pyridine moiety into a drug candidate can profoundly influence its pharmacological profile. nih.gov The nitrogen atom in the pyridine ring can participate in hydrogen bonding and alter the molecule's polarity and solubility, which are critical factors for bioavailability. researchgate.net Furthermore, the pyridine ring can serve as a versatile scaffold for introducing various functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net
The substitution pattern on the pyridine ring is crucial in determining its biological activity. nih.gov The introduction of functional groups at different positions can lead to a wide range of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.gov The ability of the pyridine scaffold to improve biochemical potency, enhance metabolic stability, and address protein-binding issues makes it a highly valuable component in modern drug design. researchgate.netnih.gov
Rationale and Academic Research Trajectory for 4-Ethoxypyridine-3-sulfonyl Fluoride
The rationale for the synthesis and investigation of this compound stems from the strategic combination of the advantageous properties of both the sulfonyl fluoride group and the functionalized pyridine scaffold. This specific molecular architecture offers a unique set of chemical handles for further elaboration and potential applications in various fields, particularly in the development of novel bioactive compounds.
The ethoxy group at the 4-position of the pyridine ring can influence the electronic properties of the sulfonyl fluoride at the 3-position, potentially modulating its reactivity. This substitution pattern provides a specific vector for molecular recognition and interaction. The sulfonyl fluoride moiety, as a key component of SuFEx chemistry, offers a reliable and selective reactive center for covalent modification or for building larger, more complex molecules. thieme-connect.comacs.org
The academic research trajectory for a compound like this compound would likely involve several key stages:
Synthesis and Characterization: Development of an efficient and scalable synthetic route to access the target molecule with high purity. This would be followed by thorough characterization using various spectroscopic and analytical techniques.
Reactivity Studies: Investigation of the reactivity of the sulfonyl fluoride group in the context of the substituted pyridine ring. This would involve studying its reactions with a panel of nucleophiles under different conditions to establish its reactivity profile.
Application in Synthesis and Medicinal Chemistry: Utilization of this compound as a building block in the synthesis of more complex molecules. In a medicinal chemistry context, it could be incorporated into screening libraries to identify potential lead compounds for various biological targets. The sulfonyl fluoride could act as a covalent warhead to target specific amino acid residues in proteins. enamine.net
The combination of a biologically relevant pyridine core with a versatile sulfonyl fluoride reactive group makes this compound a compound of significant interest for further exploration in the fields of organic synthesis and drug discovery.
Interactive Data Tables
Below are interactive tables summarizing key information related to the chemical entities discussed in this article.
Table 1: Properties and Roles of Key Functional Groups and Scaffolds
| Feature | Sulfonyl Fluorides | Pyridine Scaffolds |
| Primary Role | Versatile synthons, covalent warheads | Core structural motifs in bioactive molecules |
| Key Chemical Property | Balanced stability and reactivity (SuFEx) | Aromatic, basic, capable of H-bonding |
| Primary Application Area | Click chemistry, drug discovery, materials science | Medicinal chemistry, agrochemicals, natural products |
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxypyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-2-12-6-3-4-9-5-7(6)13(8,10)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJHVZNDKJIDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Ethoxypyridine 3 Sulfonyl Fluoride
Direct and Indirect Synthetic Routes to Sulfonyl Fluoride (B91410) Moieties
The construction of the 4-Ethoxypyridine-3-sulfonyl fluoride molecule often proceeds through the formation of a more accessible intermediate, such as a sulfonyl chloride, followed by conversion to the target compound. These routes are well-established and offer reliable, albeit sometimes multi-step, pathways.
The synthesis of sulfonyl fluorides frequently relies on the transformation of various sulfur-containing precursors. The most common strategies involve the oxidation of thiols or disulfides, or the conversion of sulfonamides and sulfonic acids into a reactive sulfonyl halide intermediate.
A plausible and widely practiced route to pyridine-3-sulfonyl halides begins with the corresponding 3-aminopyridine (B143674) derivative. For the target molecule, this would involve the diazotization of 4-ethoxy-3-aminopyridine. The resulting diazonium salt can then undergo a reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding 4-ethoxypyridine-3-sulfonyl chloride. researchgate.netchemicalbook.comgoogle.com
Alternatively, starting from 4-ethoxypyridine-3-sulfonic acid, treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride can furnish the key intermediate, 4-ethoxypyridine-3-sulfonyl chloride. chemicalbook.comnih.gov This sulfonyl chloride is a critical precursor for the final fluorination step. Other precursors like sulfonamides can also be converted to sulfonyl fluorides by activation with reagents like pyrylium (B1242799) salts, followed by the addition of a fluoride source. mdpi.com
Table 1: Comparison of Precursor-Based Methods for Sulfonyl Halide Synthesis
| Precursor | Typical Reagents | Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Thiols/Disulfides | Oxidizing Agent (e.g., Cl₂, Selectfluor™) | Sulfonyl Chloride/Fluoride | Direct conversion possible | Requires stable thiol precursor; potential for over-oxidation |
| Sulfonic Acids/Salts | PCl₅, SOCl₂, Cyanuric Chloride | Sulfonyl Chloride | Precursors are often stable and accessible | Often requires harsh reagents and a two-step (chlorination-fluorination) process nih.gov |
| Sulfonamides | Pyrylium salts, MgCl₂, KF | Sulfonyl Fluoride | Milder conditions for the final conversion step mdpi.com | Requires synthesis of the sulfonamide precursor |
| Aminopyridines | NaNO₂, HCl, SO₂, CuCl | Sulfonyl Chloride | Utilizes readily available amino-heterocycles researchgate.net | Diazotization can be sensitive to reaction conditions |
The most direct and widely employed method for the synthesis of aryl and heteroaryl sulfonyl fluorides is the halogen exchange (Halex) reaction, starting from the corresponding sulfonyl chloride. nih.gov The existence of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride as a catalogued chemical entity suggests its viability as a stable precursor for this transformation. uni.lu
This conversion is typically achieved by treating the sulfonyl chloride with a fluoride salt. Potassium fluoride (KF) or potassium bifluoride (KHF₂) are common, cost-effective reagents for this purpose. nih.govorganic-chemistry.org The reaction can be performed in various solvents, including biphasic systems of water and an organic solvent like acetone, or in acetonitrile, sometimes with the aid of a phase-transfer catalyst to enhance reactivity. organic-chemistry.org This method is highly efficient and generally provides the desired sulfonyl fluoride in high yield with good purity. nih.gov
Reaction Scheme: Halogen Exchange 4-Ethoxypyridine-3-sulfonyl chloride + KF → this compound + KCl
This step is crucial as it converts the more reactive and hydrolytically less stable sulfonyl chloride into the more robust sulfonyl fluoride, which is often desired for applications in click chemistry (SuFEx) and as a stable synthetic intermediate. nih.gov
Modern Catalytic Approaches for this compound Synthesis
Recent advancements in synthetic chemistry have introduced powerful catalytic methods that can streamline the synthesis of sulfonyl fluorides, often with improved functional group tolerance and milder reaction conditions.
Electrosynthesis has emerged as a green and powerful tool for organic transformations. For the synthesis of sulfonyl fluorides, electrochemical methods can facilitate the oxidative coupling of thiols or disulfides directly with a fluoride source, bypassing the need for stoichiometric chemical oxidants. acs.org
In a hypothetical application to synthesize this compound, one could envision starting with 4-ethoxy-3-mercaptopyridine. In an electrochemical cell, this thiol would be anodically oxidized to form a reactive sulfur species. In the presence of a simple fluoride source like potassium fluoride (KF), this intermediate would be trapped to form the S-F bond, ultimately yielding the target sulfonyl fluoride. acs.org This approach is attractive due to its use of inexpensive reagents and its operational simplicity, avoiding the handling of sensitive sulfonyl chloride intermediates. acs.org
Radical chemistry offers unique pathways for the formation of C-S bonds. The generation of a fluorosulfonyl radical (•SO₂F) and its subsequent reaction with an aromatic or heteroaromatic system can lead directly to the desired product.
Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of reactive intermediates under exceptionally mild conditions. This strategy could be applied to the synthesis of this compound through several conceptual pathways.
One approach involves the generation of a pyridyl radical from a suitable precursor, such as a diazonium salt derived from 4-ethoxy-3-aminopyridine. This radical could then be trapped by a source of sulfur dioxide, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by fluorination with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). mdpi.comrsc.org
Another photoredox strategy involves the direct C-H functionalization of 4-ethoxypyridine. While challenging due to regioselectivity issues, a suitably designed catalytic system could potentially activate the C-3 C-H bond for radical fluorosulfonylation. More commonly, radical fluorosulfonylation is applied to alkenes, but advancements continue to expand the scope to heteroaromatic systems.
Table 2: Overview of Modern Catalytic Approaches
| Methodology | Plausible Starting Material | Key Features | Potential Challenges |
|---|---|---|---|
| Electrochemical Synthesis | 4-Ethoxy-3-mercaptopyridine | Avoids chemical oxidants; uses simple fluoride source (KF) acs.org | Requires specific electrochemical setup; precursor availability |
| Photoredox Catalysis | 4-Ethoxy-3-aminopyridine (via diazonium salt) | Extremely mild conditions; high functional group tolerance | Multi-component reaction; optimization required |
| Photoredox C-H Functionalization | 4-Ethoxypyridine | Atom-economical; direct conversion | Regioselectivity control is a major hurdle |
Radical-Mediated Fluorosulfonylation Reactions
Transition Metal-Mediated Fluorine-Atom Transfer (e.g., Copper-based)
Recent advancements in synthetic chemistry have introduced transition metal-catalyzed radical fluorine-atom transfer (FAT) as a potent strategy for the formation of S-F bonds. Copper-based systems, in particular, have shown promise in mediating the challenging radical fluorine-atom transfer to sulfonyl radicals, paving the way for the assembly of the FSO₂ group. acs.orgfigshare.com
A notable development in this area is the use of a simple and inexpensive ligand, 4-methoxypyridine (B45360) 1-oxide, to promote the copper(I)-catalyzed fluorosulfonylation. acs.org This methodology has been successfully applied to the synthesis of various aliphatic sulfonyl fluorides with high functional group tolerance under mild conditions. acs.org For the synthesis of this compound, a plausible approach would involve the generation of a 4-ethoxypyridine-3-sulfonyl radical from a suitable precursor, such as 4-ethoxypyridine-3-sulfonyl chloride or a corresponding sulfinate. The copper(I) catalyst, activated by a ligand like 4-methoxypyridine 1-oxide, would then facilitate the transfer of a fluorine atom from a fluorine source to the sulfonyl radical, yielding the desired product.
The general mechanism for such a transformation is proposed to involve an outer-sphere pathway for the fluorine-atom transfer. acs.org The choice of ligand is critical in these systems, as it modulates the reactivity of the copper center and facilitates the otherwise difficult S-F bond formation. While direct application to this compound is not explicitly documented, the existing protocols for other heterocyclic systems suggest its feasibility. researchgate.net
Table 1: Comparison of Potential Catalytic Systems for Fluorine-Atom Transfer
| Catalyst System | Ligand Example | Fluorine Source | Key Advantages | Potential Challenges for this compound |
| Copper(I) | 4-Methoxypyridine 1-oxide | N-Fluorobenzenesulfonimide (NFSI) | Mild reaction conditions, high functional group tolerance. acs.org | Substrate-specific optimization may be required. |
| Palladium(0) | Di-adamantylalkylphosphine | N-Fluorobenzenesulfonimide (NFSI) | Broad substrate scope for aryl halides. mdpi.com | Potential for side reactions with the pyridine (B92270) ring. |
Metal-Free and Organocatalytic Systems
In the quest for more sustainable and cost-effective synthetic routes, metal-free and organocatalytic systems for the synthesis of sulfonyl fluorides have emerged as powerful alternatives. These methods avoid the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry.
One prominent metal-free approach is the electrochemical synthesis of sulfonyl fluorides from thiols or disulfides. acs.orgsemanticscholar.org This method utilizes potassium fluoride (KF) as an inexpensive and safe fluorine source. acs.orgsemanticscholar.org For the synthesis of this compound, the corresponding thiol, 4-ethoxypyridine-3-thiol, would be the starting material. Through anodic oxidation in an undivided cell, the thiol is converted to the sulfonyl fluoride in a process that avoids stoichiometric oxidants and catalysts. acs.orgsemanticscholar.org The reaction displays a broad substrate scope, including heteroaryl thiols, and is tolerant of various functional groups. mdpi.comacs.orgsemanticscholar.org
Organophotocatalysis represents another advanced metal-free strategy. This technique uses an organic dye as a photocatalyst to initiate the reaction under visible light irradiation. For instance, the synthesis of aryl sulfonyl fluorides has been achieved from diaryliodonium salts using an organophotocatalyst, with the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the sulfonyl source and potassium bifluoride (KHF₂) as the fluorine source. rsc.orgresearchgate.net This method proceeds via a radical sulfur dioxide insertion and fluorination strategy and is noted for its mild reaction conditions. rsc.orgresearchgate.net
Table 2: Overview of Metal-Free and Organocatalytic Methods
| Method | Starting Material Precursor | Key Reagents | Reaction Conditions | Advantages |
| Electrochemical Synthesis | 4-Ethoxypyridine-3-thiol | KF, Pyridine | Room temperature, undivided cell | Avoids catalysts and stoichiometric oxidants. acs.orgsemanticscholar.org |
| Organophotocatalysis | Diaryliodonium salt of 4-ethoxypyridine | Organic Dye, DABSO, KHF₂ | Visible light irradiation | Mild, metal-free conditions. rsc.orgresearchgate.net |
Regiochemical Control and Functional Group Compatibility in Pyridine Sulfonyl Fluoride Synthesis
Achieving regiochemical control is a critical challenge in the synthesis of polysubstituted pyridines. For this compound, the sulfonyl fluoride group must be introduced specifically at the C3 position. The directing effect of the ethoxy group at the C4 position plays a crucial role in this regard. In many electrophilic substitution reactions, an alkoxy group on a pyridine ring can influence the position of incoming substituents. However, the synthesis of sulfonyl fluorides often proceeds through radical or nucleophilic pathways, where the directing effects may differ.
In methods starting from a pre-functionalized pyridine, such as a 3-halo-4-ethoxypyridine or a 4-ethoxypyridine-3-thiol, the regiochemistry is pre-determined by the starting material. For instance, the synthesis of heteroaryl sulfonyl fluorides from heteroaromatic thiols provides a direct route where the position of the sulfonyl fluoride group is dictated by the initial thiol placement. mdpi.com
Functional group compatibility is another paramount consideration. The 4-ethoxy group and the pyridine nitrogen must remain intact throughout the synthetic sequence. Many modern synthetic methods for sulfonyl fluorides exhibit excellent functional group tolerance. For example, copper-catalyzed methods are known to be compatible with ethers and various heterocyclic systems. acs.org Similarly, electrochemical synthesis from thiols tolerates a wide array of functional groups, including protected amines and other heterocycles. mdpi.comacs.orgsemanticscholar.org The stability of the sulfonyl fluoride group itself is also a key advantage, as it is generally resistant to hydrolysis and reduction, allowing for a wide range of subsequent chemical transformations. mdpi.com
Sustainable and Green Chemistry Aspects in Manufacturing Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. The manufacturing of specialty chemicals like this compound can benefit significantly from the adoption of sustainable practices.
A key aspect of green chemistry is the use of safer and more environmentally benign reagents. Traditional methods for sulfonyl fluoride synthesis often relied on toxic reagents such as SO₂F₂ gas or KHF₂. eurekalert.org Recent innovations have introduced safer alternatives. For example, a novel method utilizes a combination of the easily handled and highly reactive SHC5® and potassium fluoride (KF) to convert thiols and disulfides into sulfonyl fluorides. eurekalert.orgosaka-u.ac.jpsciencedaily.com This process is environmentally friendly, producing only non-toxic sodium and potassium salts as by-products. eurekalert.orgosaka-u.ac.jpsciencedaily.com
The use of photocatalytic methods also contributes to the greening of sulfonyl fluoride synthesis. These reactions often proceed under mild conditions, using visible light as a renewable energy source, and can avoid the need for toxic reagents like SO₂F₂ gas. rsc.org Furthermore, electrochemical methods, as discussed earlier, are inherently green as they use electricity as a "traceless" reagent, minimizing waste generation. acs.orgsemanticscholar.org
Solvent choice is another critical factor in green chemistry. While many organic reactions are conducted in volatile organic solvents, there is a growing trend towards the use of more sustainable alternatives. The development of synthetic protocols in water or other environmentally benign solvents is a key area of research.
Table 3: Green Chemistry Metrics for Sulfonyl Fluoride Synthesis Methodologies
| Methodology | Green Chemistry Principle Addressed | Examples of Improvement |
| Use of Safer Reagents | Prevention of hazardous substances | Replacement of SO₂F₂ gas with DABSO or SHC5®. rsc.orgresearchgate.neteurekalert.orgosaka-u.ac.jpsciencedaily.com |
| Energy Efficiency | Use of renewable energy | Photocatalytic methods using visible light. rsc.org |
| Waste Prevention | Atom economy | Electrochemical synthesis with no stoichiometric oxidants. acs.orgsemanticscholar.org |
Elucidating the Reactivity Profile and Mechanistic Pathways of 4 Ethoxypyridine 3 Sulfonyl Fluoride
In-Depth Analysis of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, relying on the robust yet selectively reactive nature of the S(VI)-F bond. mdpi.comsigmaaldrich.com Arylsulfonyl fluorides like 4-Ethoxypyridine-3-sulfonyl fluoride are key hubs in SuFEx chemistry. The S-F bond is thermodynamically strong and resistant to hydrolysis, reduction, and thermolysis, rendering the molecule stable under a wide range of conditions. mdpi.comsigmaaldrich.com However, this stability can be overcome under specific catalytic conditions, allowing the sulfur center to act as a potent electrophile for connecting with various nucleophiles. nih.gov
The pyridine (B92270) ring, being electron-deficient, enhances the electrophilicity of the adjacent sulfur atom. This effect is somewhat moderated by the electron-donating para-ethoxy group, which can push electron density into the ring through resonance. This electronic balance fine-tunes the reactivity of this compound in SuFEx reactions.
The core of SuFEx chemistry is the reaction of the sulfonyl fluoride moiety with nucleophiles. For this compound, the electron-withdrawing nature of the pyridine ring makes the sulfur atom highly susceptible to nucleophilic attack, leading to the displacement of the fluoride ion. A variety of nucleophiles can participate in this transformation, leading to the formation of stable sulfonamides, sulfonate esters, and other sulfur(VI)-linked structures.
Key nucleophilic reactions include:
Amines: Primary and secondary amines readily react with arylsulfonyl fluorides to form highly stable sulfonamides. This amidation is one of the most common applications of SuFEx chemistry.
Phenols and Alcohols: In the presence of a suitable catalyst or base, phenols and alcohols react to form sulfonate esters. Silyl (B83357) ethers are often used as precursors for alcohols, as the reaction is driven by the formation of a highly stable Si-F bond. acs.org
Thiols: While less common, thiols can also act as nucleophiles to form thiosulfonates.
The table below summarizes the general reactivity of arylsulfonyl fluorides with common nucleophiles.
| Nucleophile Class | Precursor Example | Product | Linkage Formed |
| Amines | R-NH₂ | Sulfonamide | S-N |
| Alcohols/Phenols | R-OH, Ar-OSiMe₃ | Sulfonate Ester | S-O |
| Thiols | R-SH | Thiosulfonate | S-S |
While inherently stable, the S-F bond in this compound can be activated for nucleophilic substitution through various catalytic mechanisms. These catalysts operate by either increasing the electrophilicity of the sulfur center or enhancing the nucleophilicity of the coupling partner.
Common catalytic systems and their proposed mechanisms include:
Base Catalysis (e.g., DBU, BTMG): Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can act as nucleophilic catalysts. They are thought to attack the sulfur atom to form a highly reactive sulfonyl-ammonium salt intermediate. acs.org This intermediate is then readily attacked by the primary nucleophile (e.g., an alcohol), displacing the catalyst and forming the final product. acs.org
Bifluoride Ion Catalysis: In protic systems or in the presence of fluoride sources, the bifluoride ion ([FHF]⁻) can act as a catalyst. acs.org It is proposed to activate the sulfonyl fluoride through hydrogen bonding, making the sulfur center more electrophilic and facilitating the departure of the fluoride leaving group. acs.org
Lewis Acid Catalysis (e.g., Ca(NTf₂)₂): Lewis acids like calcium bistriflimide can coordinate to the sulfonyl oxygen atoms and the fluoride atom. hmc.edunih.gov This coordination polarizes the S-F bond, increasing the electrophilicity of the sulfur and stabilizing the departing fluoride ion, thereby lowering the activation barrier for nucleophilic attack. hmc.edu Kinetic experiments on a similar system calculated an activation barrier of approximately 21.5 kcal/mol for this process. hmc.edu
Nucleophilic Catalysis (e.g., HOBt): Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can act as nucleophilic catalysts, particularly in amidation reactions. nih.gov HOBt attacks the sulfonyl fluoride to form a more reactive activated ester intermediate, which is then rapidly consumed by the amine nucleophile. acs.orgnih.gov
| Catalyst Type | Example(s) | Proposed Activation Mechanism |
| Organic Bases | DBU, BTMG | Formation of a reactive sulfonyl-ammonium intermediate. |
| Lewis Acids | Ca(NTf₂)₂ | Coordination to sulfonyl oxygens and fluoride, increasing sulfur electrophilicity. |
| Bifluoride Ion | [FHF]⁻ | Hydrogen bonding to the fluorine atom, activating the S-F bond. |
| Nucleophilic Catalysts | HOBt, DMAP | Formation of a highly reactive intermediate (e.g., activated ester). |
Radical Reactions Involving the Sulfonyl Fluoride Group of this compound
Beyond its role in SuFEx, the sulfonyl fluoride group can participate in radical reactions, typically initiated by photoredox catalysis. researchgate.netnih.gov This approach allows for the generation of heteroaryl-sulfonyl radicals, which are valuable intermediates for forming C-S bonds.
The process generally begins with the single-electron reduction of the sulfonyl fluoride by an excited photocatalyst. However, the high strength of the S-F bond makes arylsulfonyl fluorides more challenging to reduce than their sulfonyl chloride counterparts. Despite this, under appropriate photoredox conditions, a sulfonyl radical can be generated. This radical can then engage in various transformations:
Addition to Alkenes and Alkynes: The sulfonyl radical can add across double or triple bonds, leading to the formation of functionalized alkyl- or alkenylsulfonyl compounds. researchgate.netrsc.org
Fluorosulfonylation: In multicomponent reactions, the generated sulfonyl radical can be trapped by a radical acceptor, followed by a fluorine atom transfer from a fluorine source, achieving a difunctionalization of the substrate. rsc.orgrsc.org
For this compound, this pathway would generate the 4-ethoxypyridine-3-sulfonyl radical. This species could then be used in late-stage functionalization to install the pyridylsulfonyl motif onto complex molecules. The reaction's success depends on a carefully chosen photocatalyst and reaction conditions to overcome the stability of the S-F bond. sigmaaldrich.comchemrxiv.org
Electrophilic and Rearrangement Reactions
Electrophilic and rearrangement reactions involving this compound are not commonly observed. The reactivity of the molecule is dominated by the electrophilic nature of the sulfur center.
Electrophilic Reactions: Electrophilic aromatic substitution (EAS) on the pyridine ring is highly disfavored. The pyridine nitrogen atom is inherently electron-withdrawing, making the ring system electron-deficient and significantly less nucleophilic than benzene (B151609). imperial.ac.uk This deactivation is strongly compounded by the presence of the potent electron-withdrawing sulfonyl fluoride group. rsc.orgwikipedia.org While the para-ethoxy group is an activating, ortho-para director, its effect is insufficient to overcome the powerful deactivation by the ring nitrogen and the sulfonyl fluoride group. Therefore, electrophilic attack on the aromatic ring of this compound is exceptionally difficult. rsc.org
Rearrangement Reactions: Rearrangement reactions involving the this compound scaffold have not been prominently reported in the literature. The robustness of the sulfonyl fluoride group and the stability of the pyridine ring system preclude most common molecular rearrangements under typical synthetic conditions.
Detailed Kinetic and Thermodynamic Studies of Key Transformations
Quantitative studies on the reactivity of this compound are limited, but key insights can be drawn from general principles governing arylsulfonyl fluorides.
Thermodynamics: The defining thermodynamic feature of sulfonyl fluorides is the exceptional strength of the sulfur-fluorine covalent bond. This bond strength is responsible for the compound's high stability towards hydrolysis and thermolysis compared to other sulfonyl halides. mdpi.com The SuFEx reaction is often driven thermodynamically by the formation of an even stronger bond, such as the Si-F bond when using silyl ether nucleophiles. nih.gov
Kinetics: The rate of SuFEx reactions involving this compound is influenced by several factors:
Nucleophile Strength: More potent nucleophiles generally lead to faster reaction rates.
Catalyst Efficiency: The choice of catalyst and its concentration are critical in determining the reaction kinetics. As demonstrated in Lewis acid-catalyzed systems, the catalyst directly participates in the rate-determining step, lowering the activation energy. hmc.edu
Solvent: The reaction medium can significantly impact rates. For instance, "on-water" conditions have been shown to accelerate SuFEx reactions, possibly due to hydrogen bonding interactions at the aqueous-organic interface that stabilize the transition state. nih.gov
Electronic Effects: The electron-deficient nature of the pyridine ring in this compound should accelerate the rate of nucleophilic attack at the sulfur center compared to an analogous benzene sulfonyl fluoride.
While specific rate constants and activation parameters for this compound are not available in the reviewed literature, the general kinetic behavior follows the principles of nucleophilic substitution at a sulfur(VI) center, which is readily modulated by the catalytic systems discussed.
Strategic Applications of 4 Ethoxypyridine 3 Sulfonyl Fluoride in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Molecules
4-Ethoxypyridine-3-sulfonyl fluoride (B91410) serves as a versatile building block due to the distinct properties of its sulfonyl fluoride moiety. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are resistant to reduction. mdpi.comsigmaaldrich.com This stability allows the -SO₂F group to be carried through multiple synthetic steps without decomposition, enabling its use in complex, multi-step syntheses where other functional groups are manipulated.
The value of this compound is further enhanced by the ethoxypyridine core. Pyridine (B92270) derivatives are prevalent in pharmaceuticals and agrochemicals, and the presence of the ethoxy group modifies the electronic properties of the ring, influencing its reactivity and potential biological interactions. The sulfonyl fluoride group can be selectively activated under specific conditions to react with nucleophiles, making it an ideal handle for late-stage functionalization—a highly desirable strategy in drug discovery for rapidly generating analogues of a lead compound. mdpi.com This combination of a stable, selectively reactive functional group on a medicinally relevant scaffold makes 4-ethoxypyridine-3-sulfonyl fluoride a powerful precursor for creating diverse and complex molecules.
Synthetic Transformations for Diversification of Pyridine Ring Systems
The primary mode of reactivity for this compound involves the nucleophilic substitution of the fluoride atom on the sulfuryl group. This reaction provides a direct and efficient pathway to diversify the pyridine scaffold by introducing a wide range of substituents. The two most common transformations are the formation of sulfonamides and sulfonate esters. These reactions are typically high-yielding and demonstrate broad functional group compatibility. researchgate.net
The conversion to sulfonamides is achieved by reacting the sulfonyl fluoride with primary or secondary amines. Similarly, reaction with alcohols or phenols, often in the presence of a base, yields the corresponding sulfonate esters. These transformations allow for the introduction of new molecular fragments, altering the parent molecule's steric and electronic properties, which is a cornerstone of medicinal chemistry and materials science.
| Reactant Class | General Reaction Conditions | Resulting Functional Group | Significance |
|---|---|---|---|
| Primary/Secondary Amines (R¹R²NH) | Base (e.g., Et₃N, DBU) in an aprotic solvent | Sulfonamide (-SO₂NR¹R²) | Creates stable linkages; sulfonamides are a key pharmacophore. |
| Alcohols/Phenols (R-OH) | Base (e.g., Cs₂CO₃) or silyl-protected alcohol (R-OTMS) | Sulfonate Ester (-SO₂OR) | Introduces diverse organic moieties; used in prodrug strategies. |
Precursor in the Construction of Sulfur-Containing Heterocycles
While direct literature examples detailing the use of this compound for the synthesis of sulfur-containing heterocycles are not prominent, its structure lends itself to such applications based on established chemical principles. The sulfonyl fluoride group can act as an electrophilic anchor for intramolecular cyclization reactions. For instance, if a suitable nucleophile is present elsewhere in a molecule appended to the pyridine ring, an intramolecular nucleophilic substitution could occur, leading to the formation of cyclic sulfonamides (sultams) or related sulfur-containing rings.
Furthermore, broader synthetic strategies highlight the role of sulfur and fluoride in forming heterocycles. For example, fluoride anions have been shown to catalyze the sulfurization of thioketones with elemental sulfur to produce sulfur-rich heterocycles like 1,2,4,5-tetrathianes and 3H-1,2-dithioles. mdpi.com Although this method does not directly involve the sulfonyl fluoride group, it underscores the utility of fluoride in mediating the formation of sulfur-sulfur bonds and constructing heterocyclic systems. mdpi.com The reactivity of the sulfonyl fluoride moiety within this compound thus presents a potential, albeit less explored, avenue for designing novel routes to sulfur-based heterocyclic structures.
Development of Advanced Click Chemistry Conjugation Strategies
A significant and rapidly expanding application of this compound is in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.combohrium.com Introduced in 2014, SuFEx has become a powerful tool for reliably and efficiently connecting molecular fragments. researchgate.netbohrium.com The reaction is characterized by its high efficiency, selectivity, mild conditions, and compatibility with a wide array of functional groups, making it ideal for applications in chemical biology, drug discovery, and materials science. researchgate.netnih.gov
In this context, this compound acts as a "SuFExable hub." The sulfonyl fluoride group readily reacts with silylated phenols or other nucleophiles in a near-perfect exchange reaction to form robust sulfonate or sulfonamide linkages. researchgate.netjk-sci.com This capability is particularly valuable in bioconjugation, where the sulfonyl fluoride can be used to covalently modify specific amino acid residues on proteins, such as lysine, tyrosine, or serine. nih.govnih.gov This allows for the precise attachment of probes, imaging agents, or therapeutic payloads to biological targets. The stability of the sulfonyl fluoride under physiological conditions, combined with its specific reactivity when needed, makes it a superior electrophile for creating stable, covalent protein modifications. nih.gov
| SuFEx Hub | Nucleophile Partner | Linkage Formed | Typical Application |
|---|---|---|---|
| This compound | Aryl silyl (B83357) ether (Ar-OTMS) | Aryl Sulfonate (-SO₂-O-Ar) | Polymer synthesis, materials science |
| This compound | Primary Amine (e.g., Lysine side chain) | Sulfonamide (-SO₂-NH-R) | Covalent protein labeling, bioconjugation nih.gov |
| This compound | Phenol (e.g., Tyrosine side chain) | Sulfonate Ester (-SO₂-O-Ar) | Targeted covalent inhibitors, chemical biology probes nih.gov |
Advanced Spectroscopic and Structural Characterization of 4 Ethoxypyridine 3 Sulfonyl Fluoride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of atoms. For 4-Ethoxypyridine-3-sulfonyl fluoride (B91410), a multi-faceted NMR approach is employed.
Multi-Nuclear NMR (1H, 13C, 19F) Analysis
Multi-nuclear NMR analysis provides fundamental information about the different types of atoms present in the molecule.
1H NMR: The proton NMR spectrum of 4-Ethoxypyridine-3-sulfonyl fluoride is expected to show distinct signals corresponding to the ethoxy group and the pyridine (B92270) ring protons. The ethoxy group should present as a triplet for the methyl (CH3) protons and a quartet for the methylene (CH2) protons due to spin-spin coupling. The three aromatic protons on the pyridine ring are expected to appear in the downfield region, with their chemical shifts and multiplicities influenced by their positions relative to the nitrogen atom and the two substituents.
13C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. The spectrum is anticipated to show seven distinct signals: two for the ethoxy group and five for the pyridine ring carbons. The carbon attached to the sulfonyl fluoride group (C-3) and the carbon bonded to the ethoxy group (C-4) are expected to be significantly influenced by these electron-withdrawing and electron-donating groups, respectively.
19F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. This compound is expected to exhibit a single resonance in the 19F NMR spectrum. The chemical shift of this signal is characteristic of sulfonyl fluorides and typically appears downfield relative to the standard reference CFCl3. colorado.edualfa-chemistry.com The precise chemical shift provides insight into the electronic environment of the fluorine atom. alfa-chemistry.combiophysics.org
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
| Pyridine H-2 | ~8.5 - 8.8 | ~150 - 155 |
| Pyridine H-5 | ~7.0 - 7.3 | ~110 - 115 |
| Pyridine H-6 | ~8.4 - 8.7 | ~145 - 150 |
| Ethoxy CH2 | ~4.2 - 4.5 | ~65 - 70 |
| Ethoxy CH3 | ~1.4 - 1.6 | ~14 - 16 |
| Pyridine C-3 (SO2F) | N/A | ~135 - 140 |
| Pyridine C-4 (OEt) | N/A | ~160 - 165 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign the NMR signals and confirm the molecular structure, advanced 2D NMR experiments are crucial. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. sdsu.eduresearchgate.net For this compound, COSY is expected to show correlations between the adjacent protons on the pyridine ring (H-5 and H-6) and between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduresearchgate.net This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the ethoxy CH2 and CH3 proton signals to their respective carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.eduresearchgate.net This is particularly useful for establishing the connectivity between different functional groups. For example, HMBC correlations are expected from the ethoxy methylene protons to the C-4 of the pyridine ring, and from the H-2 and H-5 protons to adjacent carbons, confirming the substitution pattern on the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. pnnl.gov For this compound (C7H8FNO3S), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.
While specific experimental data on the fragmentation pathways are not available, a plausible fragmentation pattern under electron ionization can be proposed. The molecular ion peak [M]+ would be observed. Subsequent fragmentation could involve the loss of the ethoxy group, the sulfonyl fluoride moiety, or cleavage of the pyridine ring. Key expected fragments would include those corresponding to the loss of an ethyl radical (•C2H5), ethylene (C2H4), or the entire sulfonyl fluoride group (•SO2F).
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. Currently, there is no publicly available X-ray crystal structure data for this compound. Such an analysis, if performed, would reveal the conformation of the ethoxy group relative to the pyridine ring and how the molecules pack in the crystal lattice, potentially identifying any significant intermolecular interactions such as hydrogen bonds or π-stacking.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonyl fluoride group. Specifically, strong asymmetric and symmetric stretching vibrations for the S=O bonds are anticipated in the range of 1400-1450 cm-1 and 1200-1240 cm-1, respectively. fluorine1.ru The S-F stretching vibration is also expected to be observed. Additionally, characteristic bands for the C-O-C stretching of the ethoxy group and various vibrations associated with the substituted pyridine ring (C=C, C=N, and C-H stretching and bending) would be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the sulfonyl group and the aromatic ring are often strong in the Raman spectrum. While specific Raman data is not available, it would be a valuable tool for a complete vibrational analysis of the molecule. scilit.com
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Pyridine Ring | C-H stretch | 3000 - 3100 |
| Ethoxy Group | C-H stretch (aliphatic) | 2850 - 3000 |
| Pyridine Ring | C=C, C=N stretch | 1450 - 1600 |
| Sulfonyl (SO2) | Asymmetric stretch | 1400 - 1450 |
| Sulfonyl (SO2) | Symmetric stretch | 1200 - 1240 |
| Ethoxy Group | C-O-C stretch | 1050 - 1250 |
| Sulfonyl Fluoride (S-F) | S-F stretch | 750 - 850 |
Computational Chemistry and Theoretical Modeling of 4 Ethoxypyridine 3 Sulfonyl Fluoride
Quantum Chemical Studies on Electronic Structure and Reactivity
Detailed quantum chemical investigations are crucial for understanding the fundamental electronic properties and reactivity of a molecule. Such studies typically employ methods like Density Functional Theory (DFT) and ab initio calculations to provide insights into ground state properties, transition states, and electron correlation effects. However, no specific studies applying these methods to 4-Ethoxypyridine-3-sulfonyl fluoride (B91410) could be identified.
Information regarding DFT calculations to determine the optimized geometry, electronic charge distribution, frontier molecular orbitals (HOMO-LUMO), and transition state energies for reactions involving 4-Ethoxypyridine-3-sulfonyl fluoride is not available in published research.
Similarly, there is no accessible research that utilizes high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to provide highly accurate predictions of the molecular properties of this compound, which would account for electron correlation effects.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility of a molecule and the influence of its environment, such as solvent effects. No studies detailing MD simulations of this compound to map its conformational landscape or to understand its behavior in different solvents have been found.
Prediction of Spectroscopic Parameters from First Principles
Computational methods are often used to predict spectroscopic parameters, which can aid in the experimental characterization of a compound. There is no available data on the theoretical prediction of spectroscopic signatures, such as NMR chemical shifts, vibrational frequencies (IR and Raman), or electronic absorption spectra (UV-Vis), for this compound based on first principles.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry plays a vital role in mapping out the intricate details of reaction mechanisms, including the identification of intermediates and the calculation of activation barriers. At present, there are no published computational studies that elucidate the mechanisms of reactions in which this compound participates.
Emerging Research Avenues and Future Prospects for 4 Ethoxypyridine 3 Sulfonyl Fluoride
Integration with Flow Chemistry and Automated Synthesis Platforms
Information not available.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Information not available.
Advanced Materials Science Applications beyond Traditional Chemical Synthesis
Information not available.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Science
Information not available.
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .
- Fire Safety : Use CO₂ or dry chemical extinguishers. Avoid water jets due to toxic fume risk (e.g., SO₂, HF) .
How can researchers optimize coupling reactions involving this compound?
Q. Advanced
- Catalyst Selection : Use Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura couplings. Screen solvent systems (e.g., DMF/H₂O mixtures) to improve solubility .
- Reaction Monitoring : Track progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of boronic acid to substrate) to minimize side products .
- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition risks .
What strategies resolve contradictions in reported biological activities of sulfonyl fluoride derivatives?
Advanced
Discrepancies often arise from assay conditions. Mitigate by:
- Standardizing Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for pH/temperature .
- Dose-Response Curves : Compare IC₅₀ values across studies to identify outlier conditions (e.g., varying ATP concentrations in kinase assays) .
- Structural Analog Analysis : Compare 4-ethoxypyridine derivatives with methoxy or fluoro analogs to isolate substituent effects .
What computational methods predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). Validate with MD simulations (GROMACS) to assess stability .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to design optimized derivatives .
- Free Energy Calculations : Calculate binding affinities (MM-PBSA) to prioritize candidates for in vitro testing .
How does this compound compare to other sulfonyl fluorides in click chemistry applications?
Q. Advanced
- Reactivity Profile : The ethoxy group reduces electrophilicity compared to 3-fluoropyridine-4-sulfonyl fluoride, slowing thiol-yne click reactions but improving selectivity .
- Stability : Longer shelf life in anhydrous DMSO compared to hydrolytically sensitive analogs (e.g., aryl sulfonyl chlorides) .
What are the primary applications of this compound in medicinal chemistry?
Q. Basic
- Protease Probes : Acts as an irreversible inhibitor for serine hydrolases via sulfonylation of active-site residues .
- Bioconjugation : Reacts with cysteine residues to label proteins or construct antibody-drug conjugates (ADCs) .
How to design stability studies for this compound under varying conditions?
Q. Advanced
- Solvent Stability : Incubate in DMSO, MeOH, and H₂O at 25°C/4°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- pH Stability : Test buffered solutions (pH 2–10) and analyze by ¹⁹F NMR to detect hydrolysis products (e.g., sulfonic acids) .
- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>150°C typical for sulfonyl fluorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
